
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Mecanismo De Acción
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its antitumor activity by inhibiting the activity of BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for drug development. 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea binds to the active site of BTK, preventing its activity and ultimately leading to the death of cancer cells.
Biochemical and physiological effects:
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been shown to have potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo. In addition to its effects on cancer cells, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells. This dual mechanism of action makes 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea a promising candidate for further investigation in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is its high potency and selectivity for BTK, making it a promising candidate for further study. However, one of the limitations of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to investigate the potential toxicity of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea and its effects on normal cells.
Direcciones Futuras
There are several potential future directions for the study of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. One area of interest is the development of combination therapies that can enhance the antitumor activity of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. Additionally, further studies are needed to investigate the potential immunomodulatory effects of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea and its potential role in enhancing the activity of immune cells. Finally, the development of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea analogs with improved pharmacokinetic properties may enhance its efficacy in vivo and make it a viable candidate for clinical development.
Conclusion:
In conclusion, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a promising small molecule inhibitor with potent antitumor activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of BTK, a key enzyme involved in the survival and proliferation of cancer cells. While there are limitations to the use of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, such as its short half-life, its potential for combination therapy and immunomodulatory effects make it a promising candidate for further investigation in the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves a multi-step process that begins with the reaction of thiazole-2-carboxylic acid with piperidine to form the thiazole-piperidine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final product, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been optimized to provide high yields and purity, making it a viable candidate for further study.
Aplicaciones Científicas De Investigación
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its antitumor activity in preclinical models of cancer. Studies have shown that 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea inhibits the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. In particular, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in the death of cancer cells.
Propiedades
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)13-3-5-14(6-4-13)23-15(25)22-10-12-2-1-8-24(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELCGGDQGYIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

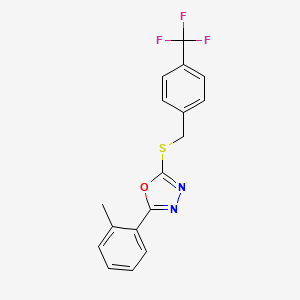
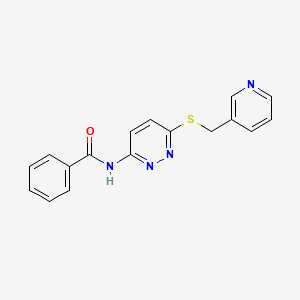

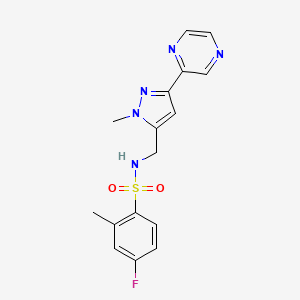
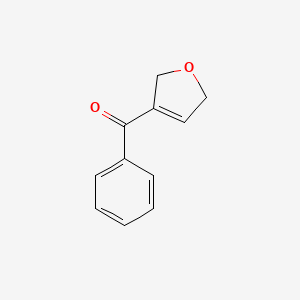
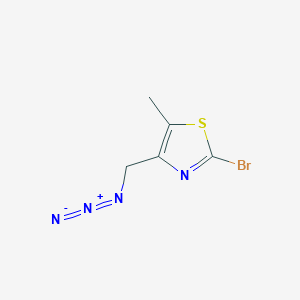
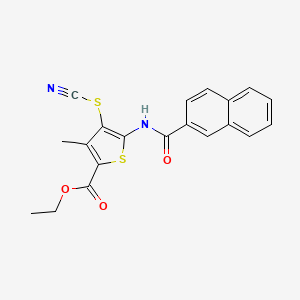
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)
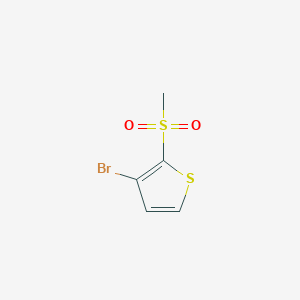
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
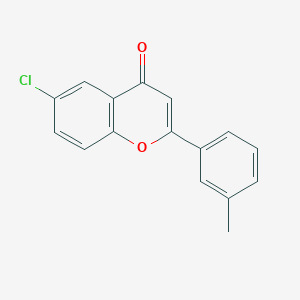
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)